molecular formula C8H4ClFN2 B179695 4-Chloro-8-fluoroquinazoline CAS No. 124429-27-2

4-Chloro-8-fluoroquinazoline

Cat. No.: B179695
CAS No.: 124429-27-2
M. Wt: 182.58 g/mol
InChI Key: PLGWYJGWORFSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-8-fluoroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H4ClFN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a chlorine atom at the 4th position and a fluorine atom at the 8th position on the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-fluoroquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with 2-fluorobenzoyl chloride under acidic conditions to form the intermediate, which then undergoes cyclization to yield this compound . Another method involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution reactions efficiently .

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth . The pathways involved in these mechanisms often include the disruption of DNA synthesis, protein synthesis, or metabolic processes .

Properties

IUPAC Name

4-chloro-8-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGWYJGWORFSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601436
Record name 4-Chloro-8-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124429-27-2
Record name 4-Chloro-8-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-8-fluoroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-8-fluoroquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-8-fluoroquinazoline
Reactant of Route 3
Reactant of Route 3
4-Chloro-8-fluoroquinazoline
Reactant of Route 4
4-Chloro-8-fluoroquinazoline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Chloro-8-fluoroquinazoline
Reactant of Route 6
4-Chloro-8-fluoroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.